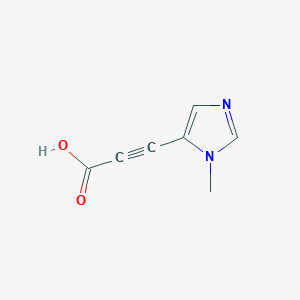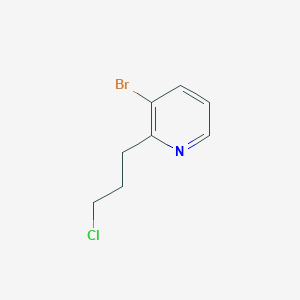
3-Bromo-2-(3-chloropropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(3-chloropropyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position and a chloropropyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-chloropropyl)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-(3-chloropropyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3-chloropropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Amino, thio, or alkoxy derivatives of pyridine.
Oxidation: Pyridine N-oxides.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
3-Bromo-2-(3-chloropropyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-chloropropyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Lacks the chloropropyl group, making it less versatile in certain synthetic applications.
2-Chloropyridine:
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of a chloropropyl group, leading to different chemical properties and uses.
Uniqueness
3-Bromo-2-(3-chloropropyl)pyridine is unique due to the presence of both bromine and chloropropyl groups, which confer distinct reactivity and enable a wide range of chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
3-bromo-2-(3-chloropropyl)pyridine |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-2-6-11-8(7)4-1-5-10/h2-3,6H,1,4-5H2 |
InChI Key |
HDVYXJBZQTXDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


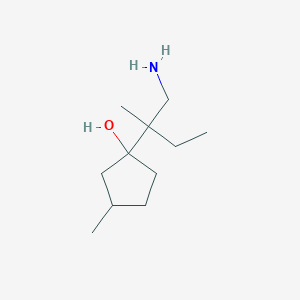
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
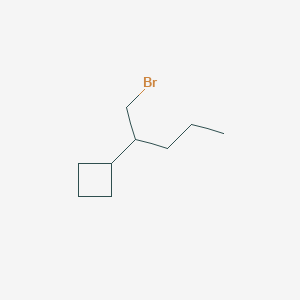
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
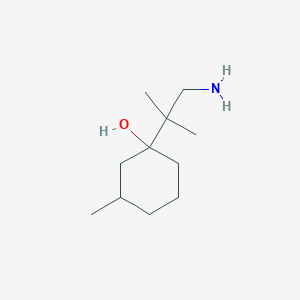

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
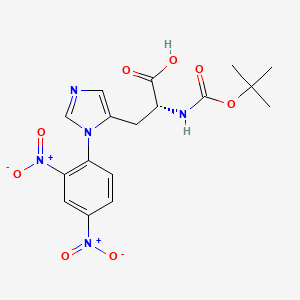
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)

![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)
